molecular formula C26H29N7O5S3 B2584593 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide CAS No. 309969-39-9

4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide

Cat. No.: B2584593
CAS No.: 309969-39-9
M. Wt: 615.74
InChI Key: KDSNXTFBNWDOLI-UHFFFAOYSA-N
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Description

The compound 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide (hereafter referred to as Compound A) is a hybrid molecule integrating multiple pharmacophoric motifs:

  • Diethylsulfamoyl group: A sulfonamide derivative linked to diethylamine, contributing to solubility and hydrogen-bonding interactions .
  • 1,2,4-Triazole core: Functionalized with a 2-methoxyphenyl group at position 4 and a thioether-linked carbamoylmethylthiazole moiety at position 3. This triazole scaffold is known for its metabolic stability and π-stacking interactions .
  • Thiazole-carbamoyl side chain: Enhances binding to biological targets via sulfur-based interactions and hydrogen bonding .

Compound A is hypothesized to exhibit dual inhibitory activity against enzymes such as carbonic anhydrases and kinases, based on structural analogs .

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N7O5S3/c1-4-32(5-2)41(36,37)19-12-10-18(11-13-19)24(35)28-16-22-30-31-26(33(22)20-8-6-7-9-21(20)38-3)40-17-23(34)29-25-27-14-15-39-25/h6-15H,4-5,16-17H2,1-3H3,(H,28,35)(H,27,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDSNXTFBNWDOLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N7O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include thionyl chloride, diethylamine, and various catalysts to facilitate the formation of the desired bonds. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms, such as converting nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific sites within the molecule, allowing for the introduction of new functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry

  • Building Block : The compound serves as a versatile building block for synthesizing more complex molecules. It acts as a reagent in various chemical reactions including oxidation, reduction, and substitution reactions.

Biology

  • Enzyme Inhibition : Research indicates that this compound can be utilized in studies involving enzyme inhibition. Its ability to interact with specific molecular targets allows it to modulate enzyme activity effectively.
  • Protein Binding Studies : The compound's structure facilitates studies on protein interactions and binding affinities, making it useful in biochemical research.

Industry

  • Material Development : This compound is employed in the development of new materials with tailored properties such as polymers or coatings. Its unique chemical structure allows for modifications that enhance material characteristics.

In a study evaluating the biological activity of related compounds, derivatives were synthesized and screened for antibacterial and antifungal activities against pathogens like Escherichia coli and Staphylococcus aureus. These studies highlight the potential antimicrobial properties of compounds similar to 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide .

Case Study 2: Chemical Reaction Analysis

Research into the chemical reactivity of this compound has demonstrated its potential for undergoing various transformations such as oxidation to form sulfoxides or sulfones. Such reactions are crucial for developing new derivatives with enhanced properties suitable for specific applications.

Summary Table of Applications

Application AreaSpecific Uses
ChemistryBuilding block for complex molecules; reagent in chemical reactions
BiologyEnzyme inhibition studies; protein binding research
IndustryDevelopment of specialized materials (polymers/coatings)

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and target, but may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Based Comparisons

Sulfamoyl Group Variations
Compound Sulfamoyl Substituent Key Structural Differences Biological Implications References
Compound A Diethylsulfamoyl 2-methoxyphenyl-triazole core Potential kinase inhibition
4-(Dimethylsulfamoyl)-N-[[4-(2-methoxyphenyl)-5-[(4-methoxyphenyl)carbamoylmethylsulfanyl]-1,2,4-triazol-3-yl]methyl]benzamide Dimethylsulfamoyl Methoxyphenyl-carbamoyl side chain Enhanced solubility; altered selectivity
4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide Diethylsulfamoyl Dihydrothiazole ring Reduced steric bulk; possible CNS activity

Key Findings :

  • Diethylsulfamoyl groups improve lipophilicity compared to dimethyl analogs, enhancing membrane permeability .
  • Methoxy substituents on aromatic rings increase metabolic stability by reducing oxidative degradation .
Triazole Core Modifications
Compound Triazole Substituents Key Modifications Activity Profile References
Compound A 4-(2-methoxyphenyl), 5-(thiazole-carbamoylmethylthio) Thioether linkage Broad-spectrum enzyme inhibition
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 4-(2,4-difluorophenyl) Fluorinated aryl groups Antifungal and antibacterial activity
N-[(4-benzyl-5-methylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide Benzyl and methylthio groups Hydrophobic substituents Improved pharmacokinetics

Key Findings :

  • Fluorinated triazole derivatives (e.g., 2,4-difluorophenyl) exhibit stronger antimicrobial activity due to enhanced electronegativity .

Key Spectral Data :

  • IR : Absence of ν(S–H) (~2500–2600 cm⁻¹) confirms thione tautomerism in triazole derivatives .
  • ¹H-NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while thiazole protons appear at δ 7.2–7.5 ppm .

Key Findings :

  • Thiazole-carbamoyl hybrids (e.g., Compound A) show promise in targeting hepatocellular carcinoma .
  • Fluorinated triazoles exhibit superior antifungal activity compared to non-halogenated analogs .

Biological Activity

The compound 4-(diethylsulfamoyl)-N-{[4-(2-methoxyphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

C27H34N4O5S2\text{C}_{27}\text{H}_{34}\text{N}_{4}\text{O}_{5}\text{S}_{2}

This structure features multiple functional groups, including a sulfamoyl group, a methoxyphenyl moiety, and a triazole ring, which contribute to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antifungal Activity : Preliminary studies suggest that derivatives of similar structures show significant inhibition against various fungal strains. The mechanism may involve the disruption of fungal cell wall synthesis or interference with metabolic pathways essential for fungal growth .
  • Antimicrobial Properties : Compounds containing sulfamoyl groups have been noted for their antimicrobial effects. These compounds may inhibit bacterial growth by targeting specific metabolic processes or cell wall synthesis mechanisms .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation in animal models. This activity is often assessed using carrageenan-induced paw edema tests, where significant reductions in swelling indicate anti-inflammatory properties .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit key enzymes involved in metabolic pathways. For instance, inhibition of succinate dehydrogenase (SDH) has been highlighted as a target for antifungal agents .
  • Cell Wall Disruption : The presence of specific functional groups may allow the compound to interact with components of the fungal cell wall, leading to structural destabilization and cell lysis.
  • Receptor Interaction : Some studies suggest that compounds with triazole rings can interact with neurotransmitter receptors or other cellular targets, potentially influencing signaling pathways related to inflammation and pain perception .

Case Studies

Several studies have documented the biological effects of similar compounds:

  • Study on Antifungal Activity : A study conducted on benzothiazol derivatives demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. The results indicated that modifications in the side chains could enhance efficacy against resistant strains .
  • Anti-inflammatory Research : In a model assessing the anti-inflammatory properties of triazole-containing compounds, researchers found that certain derivatives significantly reduced inflammation markers in serum after carrageenan injection. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntifungalSignificant inhibition against fungi
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in edema in animal models

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